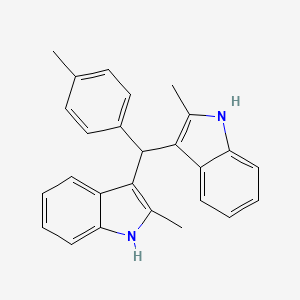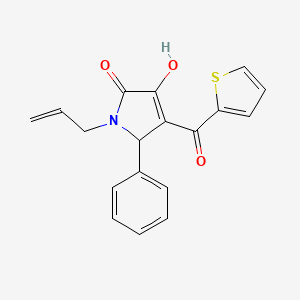![molecular formula C20H16Cl2N2OS B15099420 (2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide](/img/structure/B15099420.png)
(2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a dichlorobenzyl group, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 2,5-dichlorobenzyl chloride under basic conditions.
Coupling Reaction: The resulting thiazole derivative is then coupled with 3-methylbenzaldehyde through a condensation reaction in the presence of a base such as sodium hydroxide.
Amidation: The final step involves the amidation of the intermediate product with acryloyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
(2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its thiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of (2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways such as the PI3K-AKT or MAPK pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide is unique due to its specific combination of a thiazole ring and dichlorobenzyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C20H16Cl2N2OS |
|---|---|
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
(E)-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H16Cl2N2OS/c1-13-3-2-4-14(9-13)5-8-19(25)24-20-23-12-17(26-20)11-15-10-16(21)6-7-18(15)22/h2-10,12H,11H2,1H3,(H,23,24,25)/b8-5+ |
Clé InChI |
UFQIEFDNCQITQB-VMPITWQZSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
CC1=CC(=CC=C1)C=CC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide](/img/structure/B15099348.png)
![N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099353.png)
![N-(4-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099354.png)
![N-(2-ethoxyphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B15099361.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B15099363.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphe nyl)acetamide](/img/structure/B15099370.png)

![4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-3-pyrrolin-2-one](/img/structure/B15099385.png)
![(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B15099390.png)
![N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide](/img/structure/B15099395.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B15099409.png)


![N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide](/img/structure/B15099429.png)
